N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide is a synthetic carboxamide derivative featuring a piperazine core substituted with a phenyl group at the 4-position and a carboxamide-linked 2-oxoethylamine moiety. The pyridin-2-ylmethyl group attached to the aminoethyl chain introduces a heteroaromatic component, which may enhance binding affinity to biological targets through π-π stacking or hydrogen bonding interactions.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H23N5O2/c25-18(21-14-16-6-4-5-9-20-16)15-22-19(26)24-12-10-23(11-13-24)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,21,25)(H,22,26) |
InChI Key |
RIEVWICPKVJGML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-aminopyridine with an α-bromoketone to form N-(pyridin-2-yl)amides. This reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents under mild and metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylases (HDACs), enzymes involved in cancer progression. These interactions lead to the modulation of various signaling pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related analogs, based on the provided evidence:
Key Comparison Points:
Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but may reduce solubility. In contrast, fluorine (as in ) balances lipophilicity and bioavailability. Dithiocarbamate derivatives (e.g., ) exhibit pronounced anticancer activity, suggesting that sulfur-containing moieties enhance cytotoxicity, though they may also increase toxicity risks.
Synthesis Methods :
- The target compound shares a synthesis pathway with analogs in , involving condensation of N-chloroacetyl intermediates with piperazine derivatives under reflux conditions. This method is widely applicable to carboxamide derivatives.
For example, compound 6e () demonstrated strong cytotoxicity against lung cancer cells. Local anesthetic activity in phenylamino derivatives () highlights the role of the carboxamide linker in modulating ion channel interactions.
Research Findings and Implications
- Anticancer Potential: Piperazine derivatives with dithiocarbamate or pyridinyl groups () are promising leads for lung carcinoma, though the target compound’s pyridin-2-ylmethyl group may offer a balance between potency and safety.
- Antiviral Applications : Piperazine-containing compounds in showed high docking scores against viral targets, suggesting the target compound’s structural flexibility could be leveraged in antiviral drug design.
- Toxicity Considerations : Substituents like trifluoromethyl or fluorine () improve drug-like properties but require careful optimization to avoid off-target effects.
Biological Activity
N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-4-phenylpiperazine-1-carboxamide, also known by its chemical structure and various identifiers, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular features:
- Molecular Formula : C17H19N3O3
- Molecular Weight : 313.35 g/mol
- IUPAC Name : this compound
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. A study synthesized several derivatives and assessed their effectiveness against seizures using models such as maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Notably, many derivatives showed significant activity in these models, suggesting that similar piperazine-based structures may possess anticonvulsant effects .
Inhibition of Viral Replication
Another area of interest is the compound's potential antiviral activity. A study on related piperazine derivatives demonstrated their ability to inhibit Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication. The derivatives exhibited low micromolar inhibitory concentrations (IC50), indicating promising antiviral properties . This suggests that this compound may share similar mechanisms.
The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes:
- Piperazine Ring Interaction : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating neurotransmission and contributing to anticonvulsant effects.
- Enzyme Inhibition : The presence of the 2-pyridinylmethyl group may enhance binding affinity to target enzymes such as NS5B polymerase, leading to effective inhibition of viral replication.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Screening
In a significant study, a series of piperazine derivatives were synthesized and screened for anticonvulsant activity. The most effective compounds were identified based on their performance in animal models. Notably, the compound with a similar structure to this compound was among those that demonstrated substantial anticonvulsant effects without significant neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
